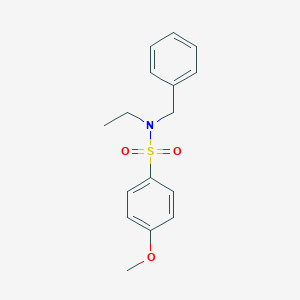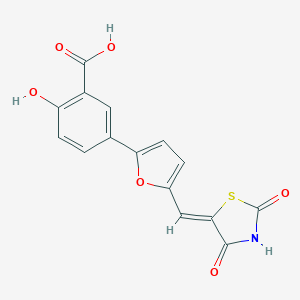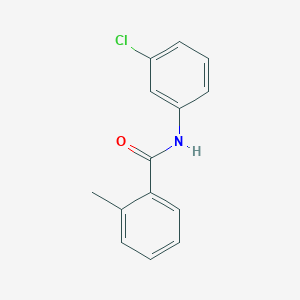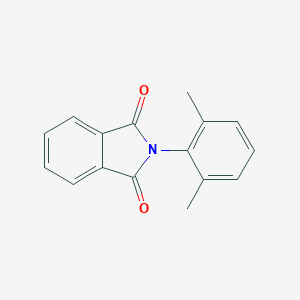
2,6-Dimethylphenylphthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylphenylphthalimide, also known as DMPPI, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. DMPPI is a phthalimide derivative that is commonly used as a reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. In recent years, DMPPI has also been investigated for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 2,6-Dimethylphenylphthalimide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,6-Dimethylphenylphthalimide in scientific research is its relatively simple synthesis method and high yield. This compound is also stable under a wide range of conditions, making it a versatile compound for various applications. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for the study of 2,6-Dimethylphenylphthalimide. One potential area of research is the development of new drugs based on the structure of this compound. Several studies have reported that this compound exhibits significant antimicrobial and antitumor activities, making it a promising candidate for drug development. Another potential area of research is the investigation of the mechanism of action of this compound, particularly its interactions with key enzymes and signaling pathways. Finally, the potential use of this compound in materials science, such as the development of new catalysts or sensors, is an area of research that warrants further investigation.
合成方法
The synthesis of 2,6-Dimethylphenylphthalimide involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride in the presence of a catalyst, typically sulfuric acid or acetic anhydride. The reaction yields a white crystalline solid that can be purified through recrystallization. The chemical structure of this compound consists of a phthalimide ring with two methyl groups attached to the phenyl ring.
科学研究应用
2,6-Dimethylphenylphthalimide has been extensively studied for its potential use in medicinal chemistry as a lead compound for drug development. Several studies have reported that this compound exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
属性
CAS 编号 |
20730-99-8 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3 |
InChI 键 |
KDCNGAZTEPFIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
20730-99-8 |
同义词 |
2,6-dimethylphenylphthalimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




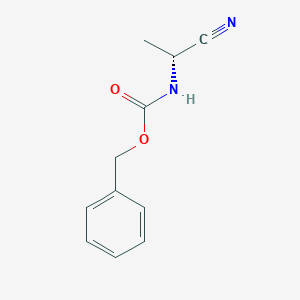

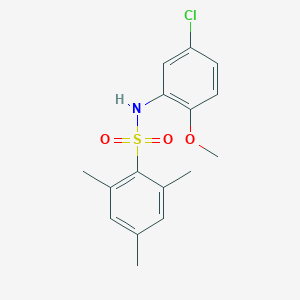
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
